molecular formula C14H10ClN3O4 B3035203 (E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate CAS No. 303987-33-9

(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate

Cat. No.: B3035203
CAS No.: 303987-33-9
M. Wt: 319.7 g/mol
InChI Key: RFDFRTLOKLCYCE-CXUHLZMHSA-N
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Description

(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate is an organic compound with the molecular formula C14H10ClN3O4 It is characterized by the presence of a nitrophenyl group, a chlorophenyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate typically involves the condensation of 3-nitrobenzaldehyde with 3-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with phosgene or a phosgene equivalent to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include primary amines (R-NH2) and thiols (R-SH).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl and chlorophenyl groups play a crucial role in the binding affinity and specificity of the compound. The carbamate linkage is essential for the stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(3-nitrophenyl)methylidene]amino N-(4-chlorophenyl)carbamate
  • (E)-[(4-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate
  • (E)-[(3-nitrophenyl)methylidene]amino N-(3-bromophenyl)carbamate

Uniqueness

(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate is unique due to the specific positioning of the nitro and chloro groups, which influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that differentiate it from other similar compounds.

Properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] N-(3-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4/c15-11-4-2-5-12(8-11)17-14(19)22-16-9-10-3-1-6-13(7-10)18(20)21/h1-9H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDFRTLOKLCYCE-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate
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(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate
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(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate
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(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate
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(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate

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